KDM5A Inhibitor Potency: 1-tert-Butyl-4-cyano-pyrazole vs N1-Alkyl Analogs in Histone Demethylase Inhibition
In a direct structural and pharmacological study of KDM5A inhibitors, the 1-tert-butyl-1H-pyrazole-4-carbonitrile-derived compound N75 (CPI-48) exhibited an IC₅₀ of 45±5 nM against KDM5A, with the tert-butyl-pyrazole-4-carbonitrile moiety occupying a defined hydrophobic pocket adjacent to the catalytic iron center as confirmed by X-ray crystallography at 2.05 Å resolution [1]. The same study reported that the (R)-enantiomer showed approximately 10-fold greater inhibitory potency than the (S)-enantiomer (IC₅₀ ~0.5 µM), demonstrating stereochemical sensitivity of the binding interaction. Notably, the compound showed >100-fold selectivity over KDM4A and KDM6 family members, a property attributed to the specific steric fit of the tert-butyl substituent [1].
| Evidence Dimension | KDM5A enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | N75/CPI-48 (contains 1-tert-butyl-1H-pyrazole-4-carbonitrile moiety): IC₅₀ = 45±5 nM |
| Comparator Or Baseline | Compound 54b (N1-H pyrazole analog): IC₅₀ = 1.1 µM; (S)-enantiomer of N75: IC₅₀ ≈ 500 nM |
| Quantified Difference | N75 is approximately 24-fold more potent than N1-H analog; >100-fold selective over KDM4A and KDM6 |
| Conditions | AlphaScreen assay; KDM5A JMJ domain (residues 1-797); 2.05 Å X-ray crystallography |
Why This Matters
Procurement decisions should prioritize 1-tert-butyl-1H-pyrazole-4-carbonitrile when synthesizing KDM5A-targeted inhibitors, as the N1-tert-butyl group directly enables the sub-100 nM potency and >100-fold selectivity not achievable with N1-H or smaller N1-alkyl analogs.
- [1] Horton JR, et al. Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A. J Med Chem. 2018;61(8):3193-3208. View Source
